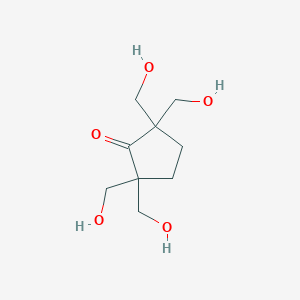
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Transformation of Biomass-Derived Compounds
Cyclopentanone (CPN) derivatives, closely related to "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," play a crucial role in the catalytic transformation of biomass-derived furfurals into valuable chemical feedstocks. These transformations aim to produce a wide range of petrochemical substitutes with high commercial prospects. Significant research has focused on developing efficient, cost-effective, and environmentally friendly catalytic processes to enhance the scalability and yield of CPN and its derivatives from biomass sources, utilizing both theoretical and experimental approaches to create novel catalysts (Dutta & Bhat, 2021).
Fragrance Ingredients Safety Assessment
Cyclopentanones and cyclopentenones, which share structural motifs with "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," have been extensively evaluated for their safety as fragrance ingredients. These compounds exhibit a low order of acute toxicity, no significant toxicity in repeat dose studies, and no mutagenic or genotoxic activity. Their use in fragrances is considered safe at current levels of exposure, highlighting their potential for widespread application in consumer products without adverse health effects (Belsito et al., 2012).
Hydroxymethylation and DNA Repair
The process of hydroxymethylation, particularly of DNA bases like 5-hydroxymethylcytosine (5-hmC), plays a pivotal role in various biological processes, including DNA repair and gene expression regulation. Studies on hydroxymethylation offer insights into its implications for understanding and treating a range of diseases, including cancers and neurological disorders, by elucidating the mechanisms through which hydroxymethylation influences disease progression and therapy responses (Shukla, Sehgal, & Singh, 2015).
Biomass to Furan Derivatives
Research into converting biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and subsequently into valuable chemicals like "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," highlights the potential for sustainable production of industrial chemicals and fuels from renewable resources. These studies are particularly focused on the development of efficient catalytic processes that can convert plant biomass into a variety of chemicals, showcasing the role of cyclopentanone derivatives in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFZVJRDJVDKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1(CO)CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284133 |
Source


|
| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3322-70-1 |
Source


|
| Record name | 3322-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
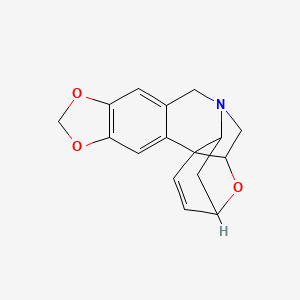
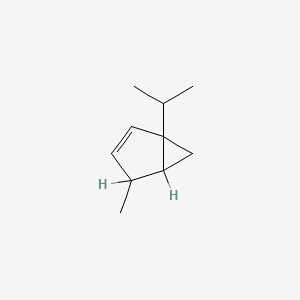
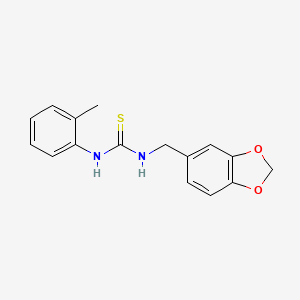
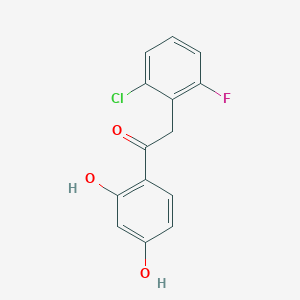
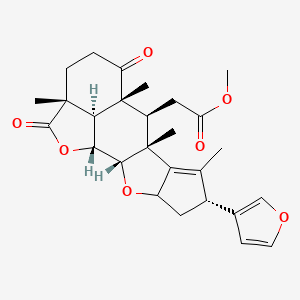
![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)
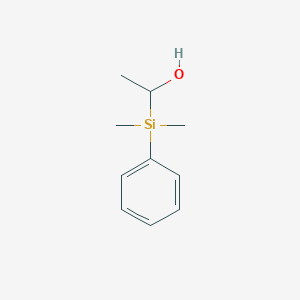
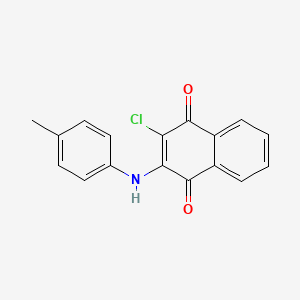
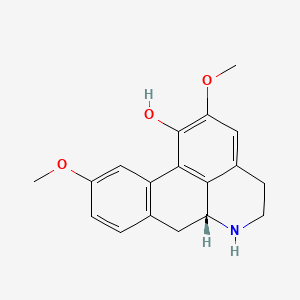
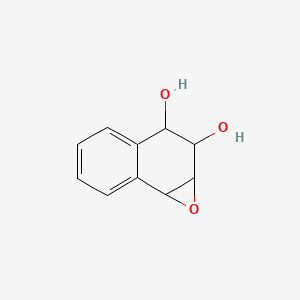
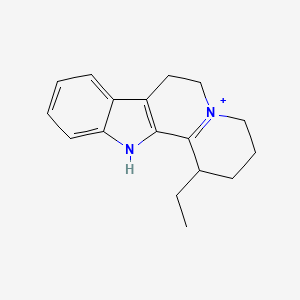
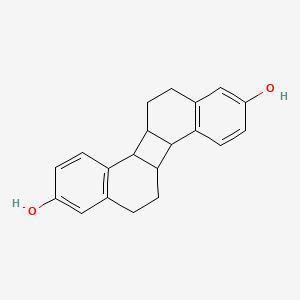
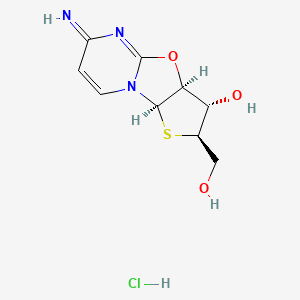
![[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate](/img/structure/B1209489.png)
